2-Thiouracil
Overview
Description
2-Thiouracil is a chemical derivative of uracil, where the oxygen atom at the 2-position of the ring is replaced by sulfur. This compound has historical significance as an anti-thyroid agent and has been used in the treatment of hyperthyroidism, particularly Graves’ disease . It is known for its ability to inhibit thyroid activity by blocking the enzyme thyroid peroxidase .
Mechanism of Action
Target of Action
2-Thiouracil primarily targets the enzyme thyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones, which are essential for the regulation of metabolism, growth, and development in the body .
Mode of Action
This compound inhibits the activity of thyroid peroxidase . By blocking this enzyme, this compound prevents the conversion of iodide to iodine, a critical step in the synthesis of thyroid hormones . This results in a decrease in the production of thyroid hormones .
Biochemical Pathways
The inhibition of thyroid peroxidase by this compound disrupts the normal biochemical pathways involved in the synthesis of thyroid hormones . Specifically, it prevents the iodination of thyroglobulin, a protein required for the production of thyroxine (T4) and triiodothyronine (T3), the two main thyroid hormones .
Pharmacokinetics
These drugs tend to have a short half-life and are excreted in the urine . The exact absorption, distribution, metabolism, and excretion (ADME) properties of this compound may vary.
Result of Action
The primary result of this compound’s action is a reduction in the levels of thyroid hormones in the body . This can help to manage conditions such as hyperthyroidism, where there is an overproduction of these hormones . The use of this compound has largely been replaced by more potent and safer antithyroid drugs .
Action Environment
The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factors For instance, the pH level of the stomach can affect the absorption of the drug Additionally, factors such as diet, other medications, and individual metabolic differences can also impact the drug’s action.
Biochemical Analysis
Biochemical Properties
2-Thiouracil exhibits both acidic and basic properties due to the presence of nitrogen and sulfur atoms . It interacts with various enzymes and proteins, most notably thyroid peroxidase . This compound inhibits thyroid activity by blocking this enzyme, thereby influencing biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to suppress liver cancer stem cells by targeting NF-κB and Akt/mTOR signaling . Additionally, it has been shown to induce DNA fragmentation in HepG2 cells treated with certain complexes .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with the enzyme thyroid peroxidase. By blocking this enzyme, this compound inhibits the production of thyroid hormones, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been observed that a major part of the population relaxes to the molecular ground state within 220–250 fs . Additionally, this compound exhibits a 250-fs oscillation, revealing a coherent exchange of population among electronic states .
Metabolic Pathways
This compound is involved in the metabolic pathway related to thyroid hormone biosynthesis. It inhibits the production of thyroid hormones by interfering with the activity of the enzyme thyroid peroxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiouracil can be synthesized through various methods. One common approach involves the reaction of thiourea with malonic acid in the presence of phosphorus oxychloride. The reaction typically proceeds under reflux conditions, yielding this compound after purification .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. Crystallization from water or ethanol is a common purification method .
Chemical Reactions Analysis
Types of Reactions: 2-Thiouracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to uracil derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents and nucleophiles like amines or thiols are used under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Uracil derivatives.
Substitution: Various substituted thiouracil derivatives.
Scientific Research Applications
2-Thiouracil has a wide range of applications in scientific research:
Comparison with Similar Compounds
Propylthiouracil: Another thiourea derivative used as an anti-thyroid agent.
Methimazole: A thionamide that inhibits thyroid hormone synthesis by blocking thyroid peroxidase.
Carbimazole: A prodrug that is converted to methimazole in the body.
Uniqueness of 2-Thiouracil: this compound is unique due to its sulfur substitution at the 2-position, which imparts distinct chemical and biological properties. This substitution allows it to form various metal complexes and participate in unique chemical reactions compared to its oxygen-containing analogs .
Properties
IUPAC Name |
2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGGZBWXRYJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021347 | |
Record name | Thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE | |
Record name | 2-THIOURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. THIS IMPLIES THAT THEY INTERFERE WITH OXIDN OF IODIDE ION, BUT ELUCIDATION OF DETAILED MECHANISM... HAMPERED BY INCOMPLETE UNDERSTANDING OF IODIDE-OXIDIZING SYSTEM OF...GLAND. /ANTITHYROID DRUGS/, THIOAMIDE DERIV DO NOT HAVE PERMANENT EFFECT UPON THYROID GLAND BUT INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. /THIOAMIDE DERIV/ | |
Record name | 2-THIOURACIL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC | |
CAS No. |
141-90-2 | |
Record name | Thiouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiouracil | |
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Record name | 2-thiouracil | |
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Record name | 2-thiouracil | |
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Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo- | |
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Record name | Thiouracil | |
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Record name | 2-thiouracil | |
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Record name | THIOURACIL | |
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Record name | 2-THIOURACIL | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
NO DEFINITE MP, ABOUT 340 °C WITH DECOMP | |
Record name | 2-THIOURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-thiouracil exert its antithyroid effect?
A1: this compound and its derivatives, such as 6-n-propyl-2-thiouracil, primarily act by inhibiting thyroid peroxidase. [] This enzyme plays a crucial role in thyroid hormone synthesis by catalyzing the iodination of tyrosine residues in thyroglobulin. By inhibiting thyroid peroxidase, this compound disrupts the production of thyroid hormones like thyroxine (T4). []
Q2: What are the downstream effects of this compound's action on thyroid hormone synthesis?
A2: Blocking thyroid hormone synthesis with this compound leads to hypothyroidism. [] This can manifest as various physiological changes, including decreased metabolic rate, weight gain, and altered development. For example, in rat pups, prenatal exposure to 6-n-propyl-2-thiouracil resulted in a significant decrease in the width of the external plexiform layer in the olfactory bulb, highlighting the impact on development. []
Q3: Does this compound impact nucleic acid metabolism?
A3: Yes, research suggests that this compound can be incorporated into RNA, primarily replacing uracil. [, ] Studies using radiolabeled this compound in pea root segments showed incorporation into various RNA fractions, particularly those associated with the nucleus and cell wall debris. [] This incorporation suggests potential interference with RNA synthesis and function.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C4H4N2OS, and its molecular weight is 128.15 g/mol.
Q5: Are there spectroscopic techniques to characterize this compound?
A5: Yes, various spectroscopic methods are used to characterize this compound. Infrared (IR) spectroscopy reveals information about the functional groups present, such as N–H, C=O, and C=S stretching vibrations. [, ] Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, influenced by the presence of the sulfur atom. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy elucidates the structure and dynamics of this compound in solution. [] Photoelectron spectroscopy, specifically ground- and excited-state UV photoelectron spectroscopy, has been used to investigate the electronic structure and photoionization behavior of this compound and its derivatives. [] These techniques provide complementary information to characterize the structural and electronic properties of this compound.
Q6: How does this compound behave on gold surfaces?
A6: Studies using X-ray photoelectron spectroscopy and near-edge X-ray absorption spectroscopy reveal that this compound can functionalize gold surfaces, specifically Au(110). [] This functionalization involves the adsorption of this compound molecules, creating a platform for interactions with other biomolecules. For instance, the this compound-modified gold surface selectively immobilized adenine, adenosine, and polyadenylic acid (RNA), demonstrating its potential in biosensing and biomolecule immobilization applications. []
Q7: Does this compound participate in any catalytic reactions?
A7: While this compound itself might not be a catalyst, its derivatives have shown interesting reactivity. For instance, the reaction of chloroethynylphosphonates with this compound leads to the formation of 3(2)-phosphonylated thiazolo[3,2-a]oxopyrimidines. [] The regioselectivity of this reaction, whether cyclization occurs through the N1 or N3 nitrogen of this compound, is influenced by the substituents on the this compound ring, highlighting the impact of structural modifications on reactivity. []
Q8: Have computational methods been used to study this compound?
A8: Yes, computational chemistry plays a significant role in understanding this compound's properties and behavior. For instance, multireference configuration interaction calculations, coupled with Dyson norms, have been employed to simulate the ground- and excited-state UV photoelectron spectra of this compound and its derivatives. [] These simulations help interpret experimental spectra and provide insights into the electronic structure and photoionization dynamics of these molecules. Additionally, ab initio molecular dynamics simulations have been used to investigate the dissociation dynamics of this compound upon low-energy electron attachment. [] These simulations revealed the formation of dehydrogenated negative ions, specifically (TU-H)-, as a prominent dissociation pathway, highlighting the importance of electron attachment processes in the gas phase. []
Q9: How do substituents on the this compound ring affect its biological activity?
A9: The biological activity of this compound is significantly influenced by the nature and position of substituents on its ring.
Q10: How does this compound's stability impact its applications?
A10: The stability of this compound and its derivatives is crucial for their use in various applications. For instance, the stability of thyreostatic drugs in animal feed is essential to ensure accurate dosing and efficacy. Studies using micellar electrokinetic chromatography have demonstrated that this compound and its derivatives can be successfully extracted and analyzed in animal feed samples with high recovery rates (99 ± 5%). [] These findings suggest that these compounds remain stable in the feed matrix, enabling their use as feed additives.
Q11: How do the pharmacokinetic properties of this compound derivatives differ?
A12: The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), of this compound derivatives can differ based on their structural modifications. For example, the lipophilicity of the compound influences its cell penetration ability. Studies on melanocytes showed that 6-propyl-2-thiouracil, being more lipophilic than this compound, exhibited greater accumulation within melanotic cells. [] This difference in cell penetration also correlated with increased toxicity of 6-propyl-2-thiouracil compared to this compound, highlighting the impact of pharmacokinetic properties on biological activity. []
Q12: Has the efficacy of this compound been investigated in cellular or animal models?
A12: Yes, the efficacy of this compound and its derivatives has been explored in various models.
Q13: Are there any known toxic effects of this compound?
A14: While this compound is primarily known for its antithyroid effects, studies have reported potential toxicity, particularly at higher concentrations. Research on melanocytes revealed that 6-propyl-2-thiouracil, a more lipophilic derivative, exhibited greater toxicity compared to this compound. [] This difference in toxicity was attributed to increased cell penetration of the propyl derivative. []
Q14: What are the potential phytotoxic effects of this compound?
A15: Studies exploring the use of this compound as a potential antiviral agent in plants have revealed phytotoxic effects, particularly at higher concentrations. [, ] Research on potato meristems showed that increasing concentrations of this compound negatively impacted meristem development and regeneration. [] This phytotoxicity needs to be carefully considered when evaluating the potential applications of this compound in plant systems.
Q15: Can metabolites of this compound be used as biomarkers for its administration?
A16: Yes, research suggests that certain metabolites can differentiate between exogenous administration and endogenous formation of this compound in animals. A study identified 6-methyl-2-thiouracil as a specific biomarker for this compound administration, as its levels increased significantly in urine samples of treated animals. [] Conversely, 4-thiouracil was found to be indicative of endogenous formation and did not increase upon this compound treatment. [] These findings highlight the potential of specific metabolites as biomarkers for monitoring this compound administration and distinguishing it from natural sources.
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